

A Comparative Guide to Clinical Candidates Targeting Casein Kinase 1α (CSNK 1α)

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Casein Kinase 1α (CSNK1 α), a serine/threonine kinase, has emerged as a compelling therapeutic target in oncology, particularly in hematological malignancies. Its pivotal role in regulating key signaling pathways, including p53 tumor suppression and Wnt/ β -catenin signaling, has spurred the development of novel inhibitors. This guide provides a comparative analysis of publicly disclosed clinical candidates targeting CSNK1 α , with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies employed in their evaluation.

Clinical Candidate Overview

Currently, the clinical landscape of CSNK1 α -targeted therapies is led by a multi-kinase inhibitor, BTX-A51, with other promising candidates, BMS-986397 and GLB-001, in early-stage clinical development. These agents, while all targeting CSNK1 α , exhibit distinct mechanisms of action.



Feature	BTX-A51	BMS-986397 (CC- 91633)	GLB-001
Mechanism of Action	Multi-kinase inhibitor (CSNK1α, CDK7, CDK9)	Molecular glue degrader of CSNK1α (via Cereblon E3 ligase)	Molecular glue degrader of CSNK1α
Developer	BioTheryX / Edgewood Oncology	Bristol Myers Squibb	GluBio Therapeutics
Clinical Trial ID	NCT04243785, NCT04872166	NCT04951778	NCT06146257
Indications	Relapsed/Refractory Acute Myeloid Leukemia (R/R AML), High-Risk Myelodysplastic Syndromes (HR- MDS), Solid Tumors (including Liposarcoma and Breast Cancer)	R/R AML, R/R HR- MDS	R/R AML, R/R HR- MDS
Development Phase	Phase 1/2	Phase 1	Phase 1

Preclinical and Clinical Data Summary BTX-A51

BTX-A51 has demonstrated promising anti-leukemic activity in both preclinical models and early-phase clinical trials.[1][2][3]

Clinical Efficacy in R/R AML and HR-MDS (NCT04243785/NCT04872166):



Parameter	Value
Overall Response Rate (CR/CRi)	10% (3/30 patients)[4]
CR/CRi in RUNX1-mutated patients (at doses ≥11mg)	30%[1][3]
Median Duration of Response	~1.5 - 1.9 months[3][4]

Clinical Safety in R/R AML and HR-MDS:

The most common treatment-emergent adverse events (TEAEs) of any grade were nausea (67%), emesis (63%), hypokalemia (53%), and diarrhea (40%).[1] Grade 3 or higher TEAEs included anemia, febrile neutropenia, and decreased platelet count.[4] Dose-limiting toxicities (DLTs) observed were grade 3 hepatic failure and grade 3 alkaline phosphatase elevation.[4]

Preclinical Activity:

In preclinical models of liposarcoma, BTX-A51 was shown to reduce MDM2 overexpression and induce p53 expression, leading to apoptosis.[5][6][7] It also demonstrated efficacy in patient-derived xenograft (PDX) models of liposarcoma.[5][7]

BMS-986397 (CC-91633)

BMS-986397 is a first-in-class molecular glue degrader that selectively targets CSNK1 α for proteasomal degradation via the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][10]

Preclinical Activity:

Preclinical studies have shown that BMS-986397 induces rapid apoptosis and cell cycle arrest in TP53 wild-type AML cells.[9] Its anti-leukemic activity is dependent on CRBN, CSNK1α, and p53.[11] Combination studies in preclinical AML models have demonstrated synergistic or additive effects with venetoclax and/or azacitidine.[12]

Clinical Data:

A Phase 1 clinical trial (NCT04951778) is currently ongoing to evaluate the safety, tolerability, and preliminary efficacy of BMS-986397 in patients with R/R AML or R/R HR-MDS.[13][14][15]



As of the current date, no clinical data from this trial have been publicly disclosed.

GLB-001

GLB-001 is another orally bioavailable molecular glue degrader of CSNK1 α .[16]

Mechanism of Action:

Similar to BMS-986397, GLB-001 facilitates the interaction between CSNK1 α and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CSNK1 α .[16] This leads to the activation of p53-mediated pathways.[16]

Clinical Data:

A first-in-human, Phase 1 clinical trial (NCT06146257) is currently recruiting patients with R/R AML or R/R HR-MDS to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GLB-001.[17][18][19][20][21] No clinical data are available at this time.

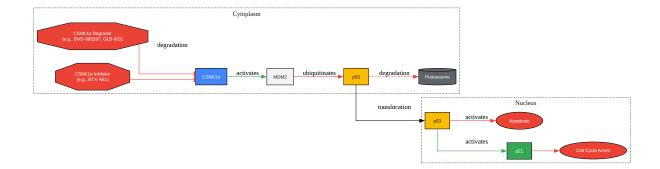
Signaling Pathways and Mechanism of Action

CSNK1 α plays a crucial role in two major signaling pathways implicated in cancer: the p53 tumor suppressor pathway and the Wnt/ β -catenin signaling pathway.

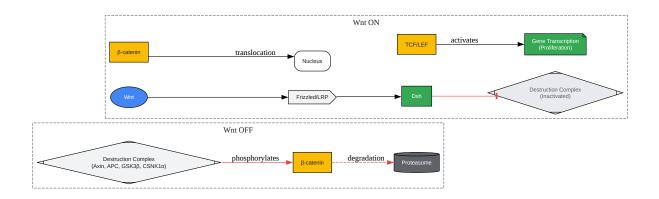
CSNK1α in the p53 Signaling Pathway

CSNK1α can negatively regulate p53 by phosphorylating MDMX, which enhances its binding to p53, and by forming a complex with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[16] Inhibition or degradation of CSNK1α disrupts these interactions, leading to p53 stabilization and activation. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.









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